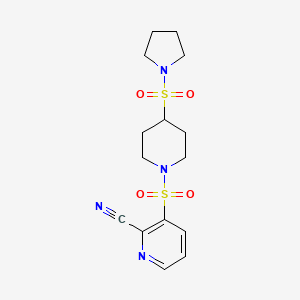
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile, also known as PPS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPS is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in cell signaling and regulation.
Mechanism of Action
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents PKC from being activated by its co-factors and inhibits its downstream signaling pathways. Additionally, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and neuroprotective effects, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to have anti-inflammatory and anti-oxidant properties. 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis in cancer cells.
Advantages and Limitations for Lab Experiments
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has several advantages as a research tool, including its high potency and specificity for PKC inhibition. However, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile research. One area of interest is the development of 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile analogs with improved solubility and bioavailability. Additionally, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile could be studied in combination with other cancer therapies to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms underlying 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile's neuroprotective effects and its potential applications in neurological disorders.
Synthesis Methods
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile can be synthesized using a multi-step reaction sequence, starting with the reaction of 4-bromopyridine-2-carbonitrile with piperidine to form 4-piperidinylpyridine-2-carbonitrile. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-piperidinylpyridine-2-carbonitrile-p-toluenesulfonate. Finally, the p-toluenesulfonate intermediate is reacted with pyrrolidine and sodium hydride to form 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile.
Scientific Research Applications
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. PKC plays a crucial role in tumor growth, invasion, and metastasis, making it an attractive target for cancer treatment. 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to inhibit PKC activity and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c16-12-14-15(4-3-7-17-14)25(22,23)19-10-5-13(6-11-19)24(20,21)18-8-1-2-9-18/h3-4,7,13H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFVBXUKPPABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


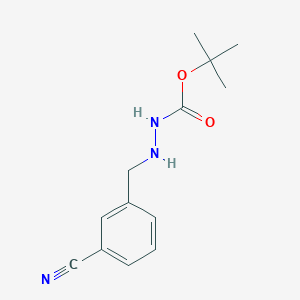
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)
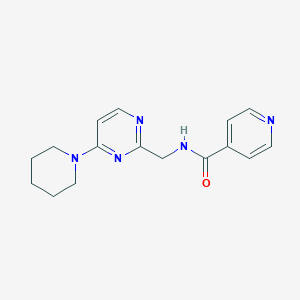
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)
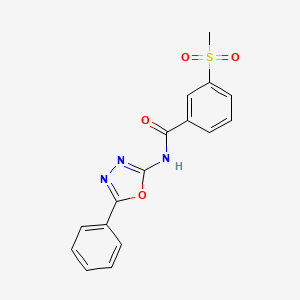
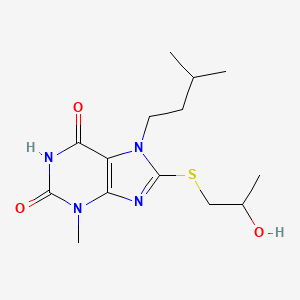


![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)